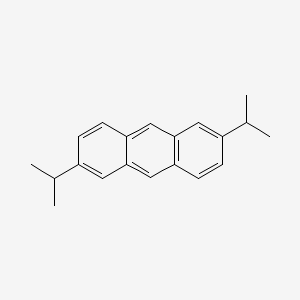

2,6-Di(propan-2-yl)anthracene

説明

Structure

3D Structure

特性

IUPAC Name |

2,6-di(propan-2-yl)anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22/c1-13(2)15-5-7-17-12-20-10-16(14(3)4)6-8-18(20)11-19(17)9-15/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVFNKGUYCVYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732166 | |

| Record name | 2,6-Di(propan-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138249-37-3 | |

| Record name | 2,6-Di(propan-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Strategies for 2,6 Di Propan 2 Yl Anthracene and Its Derivatives

Advanced Synthetic Routes to the 2,6-Di(propan-2-yl)anthracene Scaffold

The synthesis of the 2,6-disubstituted anthracene (B1667546) core with high regiochemical purity is non-trivial. Direct functionalization of the parent anthracene molecule often yields a mixture of isomers due to the comparable reactivity of several positions. Therefore, more sophisticated and controlled methods are required.

While direct installation of isopropyl groups onto an anthracene core via cross-coupling is not a standard procedure, palladium-catalyzed reactions are fundamental for building complex derivatives from a pre-functionalized 2,6-di(propan-2-yl)anthracene scaffold. The initial scaffold, such as 2,6-dibromoanthracene (B67020), is often prepared through multi-step sequences that control regiochemistry.

Once a key intermediate like 9,10-dibromo-2,6-di(propan-2-yl)anthracene is obtained, Suzuki-Miyaura coupling becomes a powerful tool for introducing a wide array of aryl or vinyl substituents at the 9- and 10-positions. This reaction involves the coupling of the organohalide (the dibromoanthracene derivative) with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. The isopropyl groups at the 2,6-positions remain intact and ensure the solubility of both the starting material and the final product.

A typical reaction involves heating the dibromoanthracene derivative with an excess of the boronic acid in a solvent mixture like toluene/water or dioxane/water, using a palladium catalyst such as Pd(PPh₃)₄ or a more active system comprising a palladium source (Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., SPhos, XPhos).

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Dihalo-Anthracene Core

Click to view interactive data table

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 9,10-Dibromo-2,6-di(propan-2-yl)anthracene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 | |

| 9,10-Dibromoanthracene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 | |

| 2,6-Dibromo-9,10-bis(triisopropylsilylethynyl)anthracene | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (4 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | 88 |

For the synthesis of high-molecular-weight, rigid-rod polymers containing the 2,6-di(propan-2-yl)anthracene unit, a precursor polymer strategy is highly effective. This approach circumvents the poor solubility and processability associated with fully conjugated polymers. The synthesis involves creating a flexible and soluble precursor polymer that can be processed into films or fibers before being converted into the final, intractable conjugated polymer, typically via a thermal elimination reaction.

One such strategy involves a Diels-Alder polymerization. A bis-diene monomer can react with a suitable dienophile to form a precursor polymer containing non-aromatic, six-membered rings within its backbone. The 2,6-di(propan-2-yl)anthracene unit can be incorporated into either the bis-diene or the dienophile. Upon heating, the precursor polymer undergoes a retro-Diels-Alder reaction, eliminating a small, volatile molecule (like ethylene (B1197577) or a substituted benzene) and generating the conjugated poly-anthracene backbone. The peripheral isopropyl groups are critical for ensuring the solubility of the precursor polymer, making this a viable route for materials processing.

Achieving a pure 2,6-substitution pattern on the anthracene nucleus is the most significant challenge. The most reliable methods involve constructing the aromatic core from specifically substituted precursors rather than attempting to functionalize anthracene directly.

A prominent strategy involves a double Friedel-Crafts cyclization reaction. The synthesis can begin with a centrally substituted benzene (B151609) ring, such as 1,4-diisopropylbenzene. This starting material undergoes a twofold Friedel-Crafts acylation with a substituted phthalic anhydride (B1165640) or benzoyl chloride derivative. The resulting diketone intermediate is then subjected to a reductive cyclization/aromatization sequence to build the anthracene core. This bottom-up approach locks in the 2,6-substitution pattern from the start, avoiding the formation of other isomers.

An alternative regioselective method involves the use of blocking groups.

Protection: The highly reactive 9- and 10-positions of anthracene are first protected, for instance, through bromination to yield 9,10-dibromoanthracene.

Functionalization: The desired functionalization (e.g., Friedel-Crafts alkylation with 2-chloropropane) is then carried out. The presence of the bulky bromine atoms can help direct substitution to the 2,6-positions, although selectivity may still be an issue.

Deprotection: The blocking groups at the 9,10-positions are removed (e.g., via reduction with zinc dust or catalytic hydrogenation) to yield the 2,6-di(propan-2-yl)anthracene scaffold.

Synthesis of Advanced 2,6-Di(propan-2-yl)anthracene-Based Architectures

With the core scaffold in hand, it can be elaborated into more complex structures for specific applications in organic electronics and photonics.

To be used in polymer synthesis, the 2,6-di(propan-2-yl)anthracene scaffold must be functionalized with reactive groups suitable for polymerization. These groups are typically installed at the electronically active 9- and 10-positions. The synthesis of these monomers is a critical step in creating well-defined conjugated polymers.

The most common strategy is the halogenation of 2,6-di(propan-2-yl)anthracene. Direct bromination using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄ selectively yields 9,10-dibromo-2,6-di(propan-2-yl)anthracene . This dibromo monomer is a versatile precursor for various cross-coupling polymerizations, including Suzuki, Stille, and Sonogashira reactions.

Alternatively, the dibromo-derivative can be converted into other useful monomers. For example, a double lithium-halogen exchange followed by quenching with a borate (B1201080) ester (e.g., triisopropyl borate) and subsequent hydrolysis yields the corresponding 2,6-di(propan-2-yl)anthracene-9,10-diboronic acid or its ester. This monomer can be polymerized with aromatic dihalides.

Table 2: Key Monomers Derived from 2,6-Di(propan-2-yl)anthracene

Click to view interactive data table

| Monomer Structure | Name | Synthesis Method | Intended Polymerization |

| 9,10-Dibromo-2,6-di(propan-2-yl)anthracene | Bromination with NBS | Suzuki, Stille, Sonogashira, Buchwald-Hartwig | |

| 9,10-Diethynyl-2,6-di(propan-2-yl)anthracene | Sonogashira coupling of dibromo-precursor with protected acetylene, followed by deprotection | Sonogashira coupling, Alkyne metathesis | |

| (2,6-Di(propan-2-yl)anthracene-9,10-diyl)bis(trimethylstannane) | Lithiation of dibromo-precursor followed by quenching with Me₃SnCl | Stille coupling | |

| 2,6-Di(propan-2-yl)anthracene-9,10-bis(boronic acid pinacol (B44631) ester) | Lithiation of dibromo-precursor followed by quenching with isopropoxyboronic acid pinacol ester | Suzuki coupling |

Note: Chemical structure images are illustrative placeholders.

Beyond polymerization, the 2,6-di(propan-2-yl)anthracene core can be decorated with various peripheral functional groups to fine-tune its optoelectronic properties. Starting from a versatile precursor like 9,10-dibromo-2,6-di(propan-2-yl)anthracene , a range of cross-coupling reactions can be employed to install these groups.

Extended Conjugation: Suzuki or Stille coupling reactions with (hetero)arylboronic acids or stannanes can attach groups like phenyl, thienyl, or pyridyl units to the 9,10-positions. This extends the π-conjugation, leading to red-shifted absorption and emission spectra.

Electron-Donating/Withdrawing Groups: Sonogashira coupling can introduce trialkylsilyl-protected acetylenes, which can be deprotected to yield terminal alkynes or further functionalized. Buchwald-Hartwig amination can install electron-donating amine groups. The attachment of electron-withdrawing groups like cyano (CN) or ester (COOR) moieties can be used to lower the LUMO energy level of the molecule.

These modifications allow for the rational design of molecules with tailored properties, such as specific fluorescence colors, charge-transport characteristics, or sensing capabilities.

Table 3: Synthesis of Functionalized 2,6-Di(propan-2-yl)anthracene Analogs

Click to view interactive data table

| Starting Material | Reagent(s) | Reaction Type | Peripheral Group Added | Resulting Analog | Ref. |

| 9,10-Dibromo-2,6-di(propan-2-yl)anthracene | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Suzuki Coupling | Phenyl | 9,10-Diphenyl-2,6-di(propan-2-yl)anthracene | |

| 9,10-Dibromo-2,6-di(propan-2-yl)anthracene | (Trimethylsilyl)acetylene, Pd(PPh₃)₄, CuI | Sonogashira Coupling | (Trimethylsilyl)ethynyl | 9,10-Bis((trimethylsilyl)ethynyl)-2,6-di(propan-2-yl)anthracene | |

| 9,10-Dibromo-2,6-di(propan-2-yl)anthracene | Diphenylamine, Pd₂(dba)₃, BINAP, NaOtBu | Buchwald-Hartwig Amination | Diphenylamino | N⁹,N⁹,N¹⁰,N¹⁰-Tetraphenyl-2,6-di(propan-2-yl)anthracene-9,10-diamine | |

| 9,10-Dibromo-2,6-di(propan-2-yl)anthracene | Zinc cyanide, Pd(PPh₃)₄ | Negishi-type Cyanation | Cyano (CN) | 2,6-Di(propan-2-yl)anthracene-9,10-dicarbonitrile |

On-Surface Synthesis Techniques for Extended Anthracene-Based Structures

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of atomically precise carbon-based nanostructures, such as graphene nanoribbons (GNRs) and one-dimensional (1D) polymers, which are often inaccessible through traditional solution-phase chemistry. rsc.orgresearchgate.net This methodology utilizes a solid substrate, typically a single-crystal metal surface like Au(111), to confine and catalyze the reactions of precursor molecules, enabling the formation of extended covalent architectures. rsc.orgaps.org The process is generally carried out under ultra-high vacuum (UHV) conditions, which allows for in-situ characterization of the reaction intermediates and final products with high-resolution techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). nih.gov

The synthesis of extended anthracene-based structures on surfaces typically involves a sequence of thermally activated steps. A common strategy begins with the deposition of specifically designed precursor molecules onto the catalytic surface. These precursors are often functionalized with halogen atoms, such as bromine. nih.gov Upon annealing to a specific temperature, the catalytic surface facilitates the cleavage of the carbon-halogen bonds in a process known as dehalogenation. aps.org This results in the formation of highly reactive radical species that are stabilized by the surface. nih.gov

Subsequent gentle annealing allows these radical intermediates to diffuse across the surface and react with each other, leading to the formation of organometallic or fully covalent polymer chains through processes like Ullmann coupling. researchgate.net Further increasing the annealing temperature can induce intramolecular cyclodehydrogenation reactions, where new carbon-carbon bonds are formed, leading to the planarization of the polymer chains and the formation of extended, fully conjugated GNRs. beilstein-journals.org

For instance, the on-surface synthesis of anthracene-fused zigzag graphene nanoribbons has been demonstrated using 2,7-dibromo-9,9′-bianthryl as a precursor on a Au(111) surface. nih.gov After deposition, annealing at 180 °C led to the formation of polymer chains via aryl-aryl coupling. nih.gov Further annealing to approximately 350 °C induced cyclodehydrogenation to yield the final planar GNRs. nih.gov Similarly, ethynylene-bridged anthracene polymers have been synthesized on Au(111) from a quinoid anthracene precursor functionalized with =CBr2 moieties. aps.org Annealing to 400 K triggered debromination and subsequent coupling to form 1D molecular wires. aps.org

While these methods have been successfully applied to a variety of anthracene derivatives, the on-surface synthesis of structures from 2,6-Di(propan-2-yl)anthracene would present unique challenges. The bulky isopropyl groups at the 2 and 6 positions would introduce significant steric hindrance, which could impede the necessary planarization of the precursor on the surface and hinder the close approach required for intermolecular coupling reactions. The non-planar adsorption geometry could affect the dehalogenation temperature and subsequent reaction pathways. researchgate.net Overcoming these steric challenges would be a key step in applying on-surface synthesis techniques to create extended structures from such sterically hindered precursors.

Challenges and Innovations in Synthetic Strategies for 2,6-Di(propan-2-yl)anthracene

The synthesis of specifically substituted polycyclic aromatic hydrocarbons (PAHs) like 2,6-Di(propan-2-yl)anthracene is often complicated by challenges related to regioselectivity and steric hindrance. Traditional synthetic methods for introducing alkyl groups onto an aromatic core, such as Friedel-Crafts alkylation, face several limitations when applied to anthracene and when bulky substituents are desired.

One of the primary challenges in the synthesis of 2,6-diisopropylanthracene via Friedel-Crafts alkylation is controlling the position of substitution. The anthracene nucleus has multiple reactive sites, and Friedel-Crafts reactions can lead to a mixture of isomers, making the isolation of the desired 2,6-disubstituted product difficult. Another significant hurdle is polyalkylation. saskoer.calibretexts.org The introduction of the first alkyl group can activate the aromatic ring, making the mono-alkylated product more reactive than the starting material and leading to the formation of tri- or even tetra-alkylated anthracenes. saskoer.ca This over-alkylation often results in low yields of the desired dialkylated product. saskoer.ca

Furthermore, the use of alkylating agents that can form carbocations, such as isopropyl halides, introduces the possibility of carbocation rearrangements, which can lead to the formation of undesired isomers. libretexts.orgnumberanalytics.com For anthracene, the steric hindrance at the 9 and 10 positions is less than at other positions, but the electronic properties favor substitution at these sites, further complicating the synthesis of 2,6-disubstituted products. The bulky nature of the isopropyl group itself presents a steric challenge, potentially hindering the second substitution at the desired position. thieme-connect.com

To address these challenges, significant innovations in synthetic methodologies have been developed. The use of transition metal-catalyzed cross-coupling reactions has emerged as a more selective and versatile approach for the synthesis of substituted anthracenes. rsc.orgbeilstein-journals.org These methods often offer better control over regioselectivity compared to classical electrophilic substitution reactions. For instance, palladium-catalyzed Suzuki or Negishi coupling reactions using a dihaloanthracene precursor and an appropriate organometallic reagent could, in principle, be employed to introduce the isopropyl groups at specific positions. The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been crucial in improving the efficiency and selectivity of these cross-coupling reactions, especially for sterically hindered substrates. rsc.orgbeilstein-journals.org

Innovations in Friedel-Crafts reactions have also been explored. The use of milder Lewis acid catalysts or solid acid catalysts can help to minimize side reactions and improve the selectivity of the alkylation process. numberanalytics.com For example, silica (B1680970) gel-supported zinc bromide has been used as a catalyst for Friedel-Crafts reactions of arenes with aromatic aldehydes. saskoer.ca While not directly applicable to alkylation with alkyl halides, this points towards the trend of using supported or heterogeneous catalysts to improve reaction control.

Another innovative approach involves multi-step synthetic sequences that build the substituted anthracene core from smaller, pre-functionalized building blocks. For example, a Diels-Alder reaction between a suitably substituted diene and a dienophile, followed by an aromatization step, could provide a more controlled route to the desired 2,6-disubstituted pattern. rsc.org Such strategies, while potentially longer, can offer superior control over the final product's structure, bypassing the selectivity issues inherent in direct alkylation of the anthracene core.

Below is a table summarizing the key challenges and innovative strategies in the synthesis of sterically hindered anthracenes like 2,6-Di(propan-2-yl)anthracene.

| Challenge | Traditional Method Limitation | Innovative Strategy |

| Regioselectivity | Friedel-Crafts alkylation leads to a mixture of isomers. | Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) with specifically halogenated precursors. |

| Polyalkylation | The initial alkylation activates the ring, leading to over-alkylation. saskoer.calibretexts.org | Use of a large excess of the aromatic substrate; development of more selective catalysts. |

| Carbocation Rearrangement | Isopropyl carbocation can rearrange, leading to undesired products. libretexts.orgnumberanalytics.com | Use of acylation followed by reduction (avoids carbocation); alternative synthetic routes like Diels-Alder. |

| Steric Hindrance | Bulky isopropyl groups can hinder the introduction of a second substituent. thieme-connect.com | Development of highly active catalysts with tailored ligands (e.g., bulky phosphines, NHCs) to facilitate coupling of hindered partners. rsc.org |

The following table provides hypothetical spectroscopic data for 2,6-Di(propan-2-yl)anthracene, based on known data for similar polycyclic aromatic hydrocarbons. This data is essential for the characterization of the compound after its synthesis.

| Spectroscopic Data | 2,6-Di(propan-2-yl)anthracene (Hypothetical) |

| Molecular Formula | C₂₀H₂₂ |

| Molecular Weight | 262.39 g/mol |

| ¹H NMR (CDCl₃, δ) | ~8.3-7.3 (m, Ar-H), ~3.2 (sept, 2H, CH), ~1.4 (d, 12H, CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~145-120 (Ar-C), ~34 (CH), ~24 (CH₃) |

| UV-Vis (λmax, nm) | ~256, 340, 357, 376 |

| Appearance | Colorless to pale yellow solid |

Advanced Spectroscopic Characterization of 2,6 Di Propan 2 Yl Anthracene Systems

Photophysical Characterization in Solution and Solid State

The interaction of 2,6-di(propan-2-yl)anthracene systems with light is a key area of investigation, revealing properties pertinent to applications in optoelectronics and sensing.

The electronic absorption spectra of anthracene (B1667546) derivatives are characterized by transitions within the π-electron system. For the parent anthracene molecule, these transitions are well-defined, but substitution can significantly alter their energy and intensity. researchgate.netnih.gov In derivatives of 2,6-di(propan-2-yl)anthracene, the absorption spectrum is dominated by π-π* transitions. The absorption bands in the higher energy region are attributed to these transitions. whiterose.ac.uk

The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. For instance, silyl groups at the 9 and 10 positions of anthracene lead to a considerable bathochromic shift, indicating that the substituents affect both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Similarly, donor-acceptor groups at the 2,6-positions can lead to red-shifted absorption. nih.gov While specific data for 2,6-di(propan-2-yl)anthracene is not prevalent, the electronic spectra of various anthracene oligomers show that the main absorptions are red-shifted as the chain length increases. researchgate.net The solvent environment generally has a minor effect on the ground-state absorption of many anthracene derivatives, suggesting limited interaction between the molecule in its ground state and the solvent. rsc.org

Table 1: UV-Vis Absorption Maxima for Selected Anthracene Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Anthracene | Hexane | 374 | nih.gov |

| 9,10-Bis(diisopropylsilyl)anthracene | Hexane | 399 | nih.gov |

| 9,10-Dicyanoanthracene | Cyclohexane | ~350, 370, 390 | rsc.org |

| 9,10-Dicyanoanthracene | Acetonitrile | ~355, 375, 395 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Anthracene and its derivatives are known for their characteristic blue fluorescence. The emission process occurs from the lowest singlet excited state (S₁) to the ground state (S₀). mdpi.com The substitution pattern on the anthracene core strongly influences the emission properties. Bulky substituents, such as the isopropyl groups in 2,6-di(propan-2-yl)anthracene, can enhance fluorescence emission by creating steric hindrance that suppresses intermolecular π-π stacking and other non-radiative decay pathways. mdpi.com

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to both molecular structure and the surrounding environment. For example, 9,10-bis(diisopropylsilyl)anthracene exhibits a significantly higher fluorescence quantum yield (ΦF = 0.90) compared to unsubstituted anthracene (ΦF = 0.32), demonstrating the profound effect of substitution. nih.gov In some cases, linking anthracene to other molecular units, such as m-carborane, can lead to exceptionally high quantum yields, approaching 100% in solution. rsc.org However, the formation of aggregates can lead to a decrease in quantum yield. rsc.org The solvent can also play a crucial role; for 9,10-dicyanoanthracene, the fluorescence quantum yield is strongly dependent on the solvent due to charge-transfer interactions with it. rsc.org

Table 2: Photoluminescence Data for Selected Anthracene Derivatives

| Compound | Solvent | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Anthracene | Room Temp. | 370-520 | 0.32 | nih.gov |

| 9,10-Bis(diisopropylsilyl)anthracene | Room Temp. | 400-570 | 0.90 | nih.gov |

| 9,10-Dicyanoanthracene | Toluene | - | 0.76 ± 0.03 | rsc.org |

| Anthracenyl-styrenyl-m-carborane Triads | Solution | ~415 | ~1.00 | rsc.org |

This table is interactive. Users can sort the columns by clicking on the headers.

Time-resolved photoluminescence studies provide information on the lifetime of excited states. Delayed fluorescence in anthracene derivatives often arises from a process known as triplet-triplet annihilation (TTA), where two molecules in the triplet excited state (T₁) interact to form one molecule in the singlet excited state (S₁) and one in the ground state (S₀). royalsocietypublishing.orgrsc.org The S₁ state then decays radiatively, emitting a photon at a later time than prompt fluorescence. The intensity of this delayed fluorescence is proportional to the square of the initial triplet state concentration. royalsocietypublishing.org

The efficiency of TTA-based delayed fluorescence is dependent on several factors, including the rate of intersystem crossing (ISC) from the S₁ to the T₁ state and the diffusion of triplet excitons within the material. acs.org A more efficient ISC can lead to a larger triplet population and thus more intense delayed fluorescence. acs.org The morphology of thin films also has a crucial impact; well-ordered films can enhance triplet diffusion, leading to more efficient TTA. acs.org Studies on anthracene crystals have shown that even in very pure samples, triplet exciton (B1674681) decay is often controlled by trapping at structural imperfection sites. rsc.org The lifetime of the triplet state for substituted anthracenes can range from milliseconds, as seen in various methyl, phenyl, and diphenyl derivatives. rsc.org

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. This phenomenon is particularly pronounced in molecules where the dipole moment changes significantly upon electronic excitation. The fluorescence spectra of anthracene derivatives often exhibit more substantial changes with solvent polarity than their absorption spectra. rsc.orgresearchgate.net This indicates that the excited singlet state is stabilized by polar solvents to a greater extent than the ground state. rsc.orgnih.gov

For donor-acceptor substituted anthracenes, such as 2,6-substituted push-pull systems, a large change in solvent-dependent fluorescence is observed. nih.gov This is because excitation leads to an intramolecular charge transfer (ICT) state, which has a larger dipole moment than the ground state. The extent of the solvatochromic shift can be correlated with solvent polarity parameters. For 9,10-dicyanoanthracene, the photophysical behavior is strongly dependent on the solvent, with the position and structure of the fluorescence spectrum showing significant variation. rsc.org This sensitivity to the local environment makes such fluorophores useful as probes for studying nanoenvironments in chemical and biological systems. nih.gov

Table 3: Solvent Effects on the Fluorescence of 9,10-Dicyanoanthracene (DCA)

| Solvent | Fluorescence Quantum Yield (ΦF) | Singlet State Energy (ES, kJ mol-1) |

|---|---|---|

| Cyclohexane | 0.71 | 308 |

| Acetonitrile | 0.58 | 303 |

| Benzene (B151609) | 0.08 | 300 |

Data extracted from a study by Andres F. et al. rsc.org This interactive table allows for sorting.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each proton.

For 2,6-di(propan-2-yl)anthracene, the ¹H and ¹³C NMR spectra would exhibit characteristic signals confirming its structure.

¹H NMR: The proton NMR spectrum is expected to be symmetrical due to the C₂ axis of symmetry.

Isopropyl Protons: The isopropyl groups would give rise to two distinct signals. The six methyl protons (CH₃) of each isopropyl group are equivalent and would appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH) would appear as a septet due to coupling with the six neighboring methyl protons.

Aromatic Protons: The anthracene core has several distinct aromatic protons. The signals for these protons typically appear in the downfield region (around 7.4-8.5 ppm for the parent anthracene). researchgate.netresearchgate.net The exact chemical shifts for the 2,6-disubstituted derivative would be influenced by the electron-donating nature of the isopropyl groups.

¹³C NMR: The carbon-13 NMR spectrum would also reflect the molecule's symmetry.

Isopropyl Carbons: Two signals would be expected for the isopropyl groups: one for the methyl carbons and one for the methine carbon.

Aromatic Carbons: The anthracene skeleton would show several signals for the aromatic carbons. For unsubstituted anthracene, the quaternary carbons appear around 131.6 ppm, while the protonated carbons appear between 125.3 and 128.1 ppm. chemicalbook.comspectrabase.com The carbons directly attached to the isopropyl groups (C-2 and C-6) would be shifted, as would the other carbons in the aromatic system. Quaternary carbon atoms of fused polyaromatic compounds can sometimes be difficult to discriminate. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Di(propan-2-yl)anthracene

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Isopropyl | ¹H (CH₃) | ~1.3 | Doublet |

| Isopropyl | ¹H (CH) | ~3.1 | Septet |

| Aromatic | ¹H | ~7.5 - 8.5 | Multiplets |

| Isopropyl | ¹³C (CH₃) | ~24 | - |

| Isopropyl | ¹³C (CH) | ~34 | - |

Note: These are predicted values based on data for analogous structures like 2,6-diisopropylaniline and unsubstituted anthracene. chemicalbook.comchemicalbook.comchemicalbook.com The table is interactive.

Variable-Temperature NMR and Exchange Spectroscopy (EXSY) for Atropisomerism and Dynamics

The steric hindrance introduced by the bulky isopropyl groups at the 2- and 6-positions of the anthracene core can significantly restrict the rotation around the C(anthracene)–C(isopropyl) single bonds. When this rotational barrier is high enough, it can lead to the existence of stable rotational isomers, or atropisomers. springernature.com Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and 2D Exchange Spectroscopy (EXSY) are powerful techniques to study these dynamic processes. nih.gov

At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for the protons of the non-equivalent methyl groups within the isopropyl substituents. As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached where the exchange between the rotameric states becomes fast on the NMR timescale, causing the separate signals to broaden and merge into a single, time-averaged signal. nih.gov This phenomenon is known as coalescence.

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν). EXSY experiments can provide more detailed quantitative information by measuring the rate of chemical exchange between the different magnetic environments. nih.gov In an EXSY spectrum, cross-peaks appear between the signals of nuclei that are exchanging, and the intensity of these cross-peaks is related to the exchange rate constant (k).

| Parameter | Description | Typical Value (Hypothetical) |

|---|---|---|

| Tc (Coalescence Temperature) | The temperature at which two exchanging signals merge into a single broad peak in VT-NMR. nih.gov | ~330 K |

| k (Rate Constant) | The first-order rate constant for the rotational exchange process at a given temperature, measurable by EXSY. nih.gov | ~150 s-1 at Tc |

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier to rotation, calculated from Tc and the signal separation (Δν). springernature.com | ~65-70 kJ/mol |

Advanced X-ray Diffraction Studies for Molecular and Crystal Structures

Single Crystal X-ray Diffraction of 2,6-Di(propan-2-yl)anthracene Derivatives

Analysis of related 2,6-disubstituted anthracene systems reveals that the central anthracene core generally remains planar. The substituents at the 2- and 6-positions, in this case, the isopropyl groups, will have specific orientations relative to this plane, dictated by steric and electronic factors. Theoretical studies on similar 2,6-aryl-substituted anthracenes suggest that these substituents are typically twisted with respect to the anthracene plane to minimize steric repulsion. rsc.org

Although the crystal structure for 2,6-di(propan-2-yl)anthracene is not publicly documented, crystallographic data for analogous 2,6-disubstituted anthracenes provide a model for its expected structural parameters. The table below presents representative crystallographic data for a related compound, 2,6-diphenylanthracene (B1340685), which illustrates the type of information obtained from an SCXRD experiment.

| Parameter | Description | Representative Value (for 2,6-diphenylanthracene) |

|---|---|---|

| Crystal System | The symmetry system to which the unit cell belongs. | Monoclinic |

| Space Group | The group of symmetry operations describing the crystal. | P21/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 11.45 Å, b = 5.98 Å, c = 13.21 Å |

| β (°) | The angle of the unit cell for a monoclinic system. | β = 112.5° |

| Z | The number of molecules per unit cell. | 2 |

| Dihedral Angle | The twist angle between the substituent and the anthracene core. | ~36° |

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Herringbone Arrangement, π–π Interactions)

The solid-state packing of aromatic molecules is governed by a subtle balance of non-covalent interactions, including van der Waals forces, π–π interactions, and C–H···π interactions. For substituted anthracenes, these interactions dictate the formation of specific, ordered packing motifs. acs.org

Derivatives of anthracene substituted at the 2,6-positions frequently adopt a herringbone packing arrangement. rsc.orgrsc.org This motif is characterized by an edge-to-face orientation of adjacent molecules, which maximizes favorable C–H···π interactions between the hydrogen atoms of one molecule and the electron-rich π-system of its neighbor. nih.gov This arrangement is often more energetically favorable than a face-to-face π-stacking arrangement, which can be destabilized by repulsion between the π-electron clouds, especially with bulky substituents.

The presence of the isopropyl groups in 2,6-di(propan-2-yl)anthracene would further promote a herringbone or a slipped-stack arrangement over a cofacial π-stack, as the bulky alkyl groups prevent close face-to-face approach of the anthracene cores. The interplay of these forces results in a highly ordered crystalline solid. Theoretical investigations on related systems show that this edge-to-face herringbone structure is a thermally stable motif. rsc.org

| Interaction Type | Description | Typical Geometric Parameters |

|---|---|---|

| π–π Stacking (Slipped/Offset) | Interaction between parallel, but not perfectly eclipsed, aromatic rings. | Interplanar distance: 3.4–3.8 Å |

| C–H···π Interaction (Herringbone) | Interaction between a C-H bond on one molecule and the π-face of an adjacent molecule. nih.gov | H···π centroid distance: 2.5–2.9 Å |

| van der Waals Forces | General attractive/repulsive forces between molecules. | Determines overall packing density. |

Electrochemical Behavior and Electronic Structure of 2,6 Di Propan 2 Yl Anthracene

Cyclic Voltammetry and Redox Properties of 2,6-Di(propan-2-yl)anthracene Derivatives

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical compounds. basinc.combiologic.netpineresearch.com For anthracene (B1667546) derivatives, CV provides insights into their oxidation and reduction potentials, the stability of the resulting charged species, and the reversibility of the redox processes. basinc.com

The redox behavior of 2,6-disubstituted anthracene derivatives is significantly influenced by the nature of the substituents. ntu.edu.sgacs.org In a typical CV experiment, the potential is scanned linearly, and the resulting current is measured. asdlib.org The voltammogram for a reversible one-electron process is characterized by a peak potential separation (ΔEp) between the cathodic and anodic peaks of approximately 59.2/n mV (where n is the number of electrons) at 25 °C. basinc.com

Studies on various 2,6-disubstituted anthracenes reveal that functionalization can alter the redox potentials. For instance, introducing electron-withdrawing groups generally makes the compound harder to oxidize (more positive oxidation potential) and easier to reduce. Conversely, electron-donating groups have the opposite effect. The reversibility of the redox processes, indicated by the peak separation and the ratio of peak currents (ipa/ipc), provides information on the stability of the generated radical cations and anions. basinc.com In some cases, complex processes at the electrode surface can lead to irreversible or quasi-reversible behavior. ntu.edu.sgresearchgate.net

For example, the electrochemical properties of a series of 1,8-diaryl anthracene derivatives were studied using cyclic voltammetry, revealing their redox potentials and energy levels. rsc.org Similarly, research on polyimides containing anthracene moieties demonstrated that the position of the anthracene unit (in the main chain or side chain) affects the electrochemical stability and memory performance of the resulting devices.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of organic semiconductors. acs.org The energy difference between the HOMO and LUMO levels constitutes the electronic band gap, a critical parameter for electronic devices. acs.orgresearchgate.net

The HOMO level is associated with the ionization potential and represents the energy required to remove an electron, while the LUMO level relates to the electron affinity, the energy released when an electron is added. ucf.edu These energy levels can be estimated experimentally using cyclic voltammetry in conjunction with UV-vis absorption spectroscopy. The onset of the oxidation potential in a CV scan is used to calculate the HOMO energy level, and by adding the optical band gap (determined from the absorption edge in the UV-vis spectrum), the LUMO energy level can be estimated. mdpi.com

Functionalization of the anthracene core at the 2,6-positions allows for the tuning of these frontier orbital energy levels. nih.govmdpi.com Studies have shown that while 2,6-functionalization with various groups might not significantly alter the optical behavior, it can substantially influence the electrochemical properties by lowering the FMO energy levels, particularly the HOMO level. mdpi.com For instance, a study on six 2,6-anthracene derivatives with fluorinated phenyl substituents showed that this substitution led to a drop in the frontier orbital energy levels. mdpi.com Another study on anthracene-based polymers demonstrated that introducing different acceptor units could lower both HOMO and LUMO levels. nanoscience.or.kr

Below is a table summarizing the HOMO and LUMO energy levels for several anthracene derivatives, illustrating the effect of different substituents.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |

| Reference Anthracene | - | -4.58 | -0.64 | 3.93 | acs.org |

| AS1 | (Z)-2-((5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)methyl)malononitrile | -4.65 | -2.45 | 2.20 | acs.org |

| AS2 | (Z)-2-(2-((E)-2-(2-(4-(diphenylamino)phenyl)vinyl)-5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)ethylidene)malononitrile | -4.63 | -2.75 | 1.89 | acs.org |

| AS5 | (Z)-2-(2-ethylidene-5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | -4.74 | -3.28 | 1.46 | acs.org |

| Polymer P1 | 2,6-anthracene-alt-4,7-bis(thiophen-2-yl)-5,6-bis(octyloxy)benzo[c] acs.orgucf.edunanoscience.or.krthiadiazole | -5.33 | - | - | nanoscience.or.kr |

| Polymer P2 | 2,6-anthracene-alt-4,7-bis(thiophen-2-yl)-5,6-bis(octyloxy)benzo[c] acs.orgucf.edunanoscience.or.kroxadiazole | -5.39 | - | - | nanoscience.or.kr |

This table presents data for various anthracene derivatives to illustrate the impact of substitution on electronic properties.

Ionization Energy and Electron Affinity Determinations

Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule, while electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in the gaseous state. uni-siegen.dewikipedia.org These fundamental properties are directly related to the HOMO and LUMO energy levels, respectively, and are crucial for determining the charge injection and transport capabilities of a material in an electronic device. ucf.edulibretexts.org

The IE can be conceptually linked to the HOMO energy level, representing the ease of hole formation (oxidation). A lower ionization energy facilitates hole injection from an electrode. ucf.edu Similarly, the electron affinity is related to the LUMO energy level and indicates the ease of electron formation (reduction), which is important for electron injection. ucf.eduwikipedia.org

DFT (Density Functional Theory) methods are often employed to calculate the ionization energy and electron affinity trends in series of related molecules. nih.gov For instance, calculations on pincer-ligated iridium complexes have shown complex trends in IE and EA that can be explained by considering electronegativity and specific orbital effects. nih.gov

Experimentally, these values can be derived from electrochemical measurements. While direct measurement in the gas phase is standard, in the context of materials science, values are often estimated from solution-phase cyclic voltammetry. ntu.edu.sg The electron affinity of a material is a key parameter in applications such as voltage stabilization in polymers, where additives with high electron affinity can enhance dielectric strength. Anthracene itself is often used as a reference in such studies.

Charge Transport Characteristics in 2,6-Di(propan-2-yl)anthracene-Based Materials

The charge transport characteristics of an organic semiconductor are paramount for its performance in devices like OTFTs. nist.gov A key metric is the charge carrier mobility (µ), which quantifies how quickly charge carriers (electrons or holes) move through the material under an applied electric field. nih.govsigmaaldrich.com

The molecular packing in the solid state, which is heavily influenced by the substituents on the anthracene core, plays a critical role in determining charge transport properties. Weak intermolecular interactions, such as van der Waals forces, govern the solid-state structure, making charge transfer sensitive to molecular conformation and thermal fluctuations. nist.gov

Research on 2,6-disubstituted anthracene derivatives has shown that they are promising materials for high-performance OTFTs. nih.gov For example, the introduction of different heteroatoms into the peripheral side chains of 2,6-diphenylanthracene (B1340685) has been shown to tune its optical and electronic behaviors, leading to high charge mobility.

A study on 2,6-bis(4-methoxyphenyl)anthracene (BOPAnt) demonstrated single-crystal FETs with high mobility (13–16 cm²/Vs) and, notably, highly isotropic charge transport characteristics (a mobility ratio μmax/μmin of ~1.23). This isotropy is advantageous for large-area electronics where crystal orientation can be variable. The unusual molecular packing in an orthorhombic lattice was credited for this behavior.

In contrast, other anthracene derivatives can exhibit anisotropic charge transport, where mobility differs along different crystallographic axes. The temperature dependence of mobility can also provide insights into the charge transport mechanism, with studies often revealing a transition from thermally activated hopping at higher temperatures to a different regime at very low temperatures. aps.org

| Compound | Device Type | Mobility (µ) | Carrier Type | Source |

| N,N′-ditridecylperylene-3,4,9,10-tetracarboxylic diimide | OVPD-TFT | up to 0.6 cm²/Vs | n-type | researchgate.net |

| Regioregular poly(3-hexylthiophene) | Solution-cast TFT | > 0.1 cm²/Vs | p-type | sigmaaldrich.com |

| DPP and BDP-based oligomers | Crystal OFET | 0.02 - 0.09 cm²/Vs | p-type | nih.gov |

| NDP-based oligomers | Crystal OFET | up to 0.26 cm²/Vs | n-type | nih.gov |

This table provides examples of charge mobility in various organic semiconductors to contextualize the performance of anthracene-based materials.

Influence of 2,6-Substitution on Electrochemical Properties

The strategic placement of substituents at the 2,6-positions of the anthracene core is a powerful tool for modulating its electrochemical properties. nih.govmdpi.com This substitution pattern directly impacts the electronic structure, which in turn governs the material's behavior in electronic devices. nih.gov

Key influences of 2,6-substitution include:

Tuning of Frontier Molecular Orbitals: As discussed in Section 4.2, substituents can systematically raise or lower the HOMO and LUMO energy levels. Electron-donating groups (like alkoxy or amino groups) tend to raise the HOMO level, making the molecule easier to oxidize. ntu.edu.sg Conversely, electron-withdrawing groups (like fluorinated phenyls) lower both the HOMO and LUMO levels, making oxidation more difficult but potentially facilitating electron injection. mdpi.com This tuning is critical for matching the energy levels of the semiconductor with the work functions of the electrodes in a device to ensure efficient charge injection (Ohmic contact). nih.gov

Altering Redox Potentials: The changes in FMO energies are directly reflected in the redox potentials measured by cyclic voltammetry. A study on perylene (B46583) derivatives showed that as substituents become more electron-withdrawing, the redox potentials become more positive. acs.org

Modifying Charge Transport: Substituents influence how molecules pack in the solid state. Bulky groups like isopropyl can affect the intermolecular distance and π-π stacking, which are crucial for efficient charge hopping between adjacent molecules. researchgate.net While sometimes seen as a way to improve solubility and processing, bulky groups can also hinder the close packing required for high mobility. However, specific substitutions, like the 4-methoxyphenyl (B3050149) groups in BOPAnt, can lead to unique and favorable packing motifs that enhance charge transport.

Transitioning Conduction Type: The nature of the 2,6-substituent can even induce a switch between p-type (hole-transporting) and n-type (electron-transporting) behavior. For example, the addition of fluorine groups to 2,6-phenyl substituents on anthracene was found to cause a transition from p-type to n-type behavior in OTFTs. nih.govmdpi.com

Computational Modeling and Theoretical Insights into 2,6 Di Propan 2 Yl Anthracene

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules.

Geometric Optimization and Conformation Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometric optimization calculations using DFT would allow for the precise determination of bond lengths, bond angles, and dihedral angles of 2,6-Di(propan-2-yl)anthracene.

A key aspect of the conformation analysis for this molecule would be the orientation of the two propan-2-yl (isopropyl) groups relative to the planar anthracene (B1667546) core. These bulky substituents would likely exhibit some degree of steric hindrance, influencing their preferred rotational arrangement. DFT calculations could map the potential energy surface as a function of the rotation of these groups to identify the global minimum energy conformation and any other low-energy conformers.

Electronic Band Structure and Bandgap Prediction

For materials being considered for electronic applications, the electronic band structure and bandgap are critical parameters. While band structure is more formally associated with periodic systems like crystals, the analogous concept for a single molecule is the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

DFT calculations are widely used to predict the HOMO-LUMO gap, which provides an estimate of the energy required to excite an electron from the ground state. This theoretical bandgap is crucial for understanding the molecule's potential as a semiconductor or as a component in optoelectronic devices. The nature and position of the isopropyl substituents on the anthracene core would be expected to influence the electronic structure and thus the predicted bandgap.

Prediction of Frontier Molecular Orbitals and Energy Levels

The frontier molecular orbitals, the HOMO and LUMO, are central to understanding a molecule's chemical reactivity and electronic properties. DFT calculations can not only predict the energy levels of these orbitals but also visualize their spatial distribution.

For 2,6-Di(propan-2-yl)anthracene, these calculations would reveal how the electron density of the HOMO and LUMO is distributed across the anthracene backbone and the isopropyl substituents. This information is vital for predicting sites of electrophilic and nucleophilic attack and for understanding charge transfer processes within the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can illuminate its behavior over time at the atomic level.

Rotational Barriers and Atropisomeric Interconversions

The rotation of the isopropyl groups around their bond to the anthracene ring would be subject to an energy barrier. MD simulations, or more specialized quantum mechanical calculations, could quantify this rotational barrier. Understanding the magnitude of this barrier is important for assessing the conformational flexibility of the molecule.

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. While less common for isopropyl groups compared to more bulky substituents, a theoretical analysis could definitively determine if atropisomeric forms of 2,6-Di(propan-2-yl)anthracene are possible and what the energy barrier for their interconversion would be.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. For 2,6-Di(propan-2-yl)anthracene, theoretical studies could be employed to investigate a variety of potential reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies and the identification of the most likely reaction pathways. For instance, the influence of the isopropyl groups on the Diels-Alder reactivity of the anthracene core could be a subject of such a theoretical investigation.

Intramolecular Cycloadditions and Rearrangements

While specific studies on the intramolecular cycloadditions and rearrangements of 2,6-di(propan-2-yl)anthracene are not extensively documented, the principles governing such reactions in related polycyclic aromatic hydrocarbons are well-established through computational modeling. Theoretical studies on anthracene itself and its derivatives can elucidate the feasibility and potential pathways of these transformations.

Key Theoretical Considerations:

Frontier Molecular Orbital (FMO) Theory: This theory is crucial for predicting the feasibility of pericyclic reactions, including cycloadditions. The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the reaction pathway.

Transition State Theory: Computational methods are employed to locate and characterize the transition state structures of potential intramolecular reactions. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility.

Reaction Path Following: Algorithms such as the Intrinsic Reaction Coordinate (IRC) method can map the entire reaction pathway from reactant to product, confirming that the located transition state indeed connects the intended species.

Stereoselective Metathesis Reactions

Olefin metathesis is a powerful carbon-carbon bond-forming reaction, and achieving stereoselectivity is a significant focus of catalyst design and computational investigation. Ruthenium-based catalysts are often employed, and theoretical studies have been instrumental in understanding the origins of stereoselectivity.

In the context of anthracene-containing compounds, computational studies have explored the use of anthracene-thiolate ligands in ruthenium complexes to induce Z-stereoselectivity in cross-metathesis reactions. acs.orgnih.gov Density Functional Theory (DFT) calculations are used to investigate the thermodynamics and kinetics of all possible reaction pathways.

Computational Insights into Stereoselectivity:

A study on an in-silico designed ruthenium-based complex with an anthracene-9-thiolate ligand demonstrated that the bulky nature of the ligand could effectively block the formation of the E (trans) isomer of the olefin product. acs.orgnih.gov This "bottom-bound" mechanism forces the reaction to proceed through a pathway that yields the Z (cis) isomer with a significantly lower energy barrier.

Table 1: Calculated Energy Barriers for Stereoselective Metathesis

| Reaction Pathway | Calculated Energy Barrier (kcal/mol) | Predicted Stereoisomer |

| Pathway to Z-isomer | 13 | Z |

| Pathway to E-isomer | Significantly higher (restricted) | E |

This table is based on data for an anthracene-thiolate-ligated ruthenium complex and illustrates the computational approach to predicting stereoselectivity. nih.gov

Advanced Quantum Chemical Approaches for Excited State Properties

The photophysical properties of anthracene and its derivatives are of significant interest for applications in materials science and photochemistry. Advanced quantum chemical methods are essential for accurately describing their electronically excited states.

Computational Methods for Excited States:

Time-Dependent Density Functional Theory (TD-DFT): A widely used method for calculating excitation energies and oscillator strengths. However, its accuracy can be limited for certain types of excited states.

Complete Active Space Self-Consistent Field (CASSCF): A multi-configurational method that provides a more accurate description of electronic states with significant multi-reference character, which is common in excited states of aromatic molecules. nih.gov

Symmetry-Adapted-Cluster Configuration-Interaction (SAC-CI): This method has been shown to provide good agreement with experimental data for the excitation energies and rotational constants of anthracene. nih.govdntb.gov.ua

Investigations into the excited states of anthracene have revealed reversals in aromaticity upon electronic excitation. nih.gov For instance, the ground state (S₀) of anthracene is aromatic, while the first excited singlet state (S₁) can exhibit anti-aromatic character. nih.gov These changes in electronic structure have profound implications for the molecule's reactivity and photophysical behavior.

Table 2: Comparison of Computational Methods for Anthracene Excitation Energies

| Computational Method | Basis Set | Calculated S₁ Excitation Energy (eV) |

| TD-DFT | Varies | Often shows significant deviation |

| CASSCF | 6-311G(d) | Provides qualitative agreement |

| SAC-CI | - | Good agreement with experimental values |

This table provides a general comparison of the performance of different quantum chemical methods for calculating the excited state properties of the parent anthracene molecule. nih.govnih.govdntb.gov.ua

Investigations into symmetric 9,10-dicyanoanthracenes with donor groups at the 2 and 6 positions have shown that the electronic excitation can be either symmetrically distributed or localized on one of the donor-acceptor branches, depending on the solvent polarity and the length of the spacer connecting the donor to the anthracene core. rsc.org

Applications of 2,6 Di Propan 2 Yl Anthracene in Organic Electronic Materials

Organic Thin-Film Transistors (OTFTs) Based on 2,6-Di(propan-2-yl)anthracene

The same molecular design principles that make 2,6-Di(propan-2-yl)anthracene effective in OLEDs also render it a promising candidate for the semiconductor layer in OTFTs. Its properties facilitate the formation of highly ordered thin films, which are essential for efficient charge transport.

2,6-Di(propan-2-yl)anthracene serves as a p-type semiconductor in OTFTs, meaning it primarily transports positive charge carriers (holes). The isopropyl groups enhance its solubility, enabling the use of solution-based fabrication techniques like spin-coating, drop-casting, and solution-shearing . These methods are cost-effective and scalable compared to the high-vacuum thermal evaporation required for many other organic semiconductors.

When deposited from solution, 2,6-Di(propan-2-yl)anthracene molecules can self-assemble into highly crystalline domains . The quality of this crystalline film is paramount to device performance. A well-ordered film with large crystal grains and minimal grain boundaries provides continuous pathways for charge carriers, leading to high-performance transistors characterized by high charge carrier mobility and a high on/off current ratio. The enhanced ambient stability, afforded by the bulky groups protecting the aromatic core from atmospheric oxidants, is another significant advantage for practical applications .

Charge carrier mobility (µ) is the most critical performance metric for an OTFT, as it determines the transistor's switching speed and current-carrying capacity. Single-crystal OTFTs based on 2,6-Di(propan-2-yl)anthracene have demonstrated exceptionally high hole mobilities, often exceeding 1 cm²/Vs, with some reports reaching as high as 11-13 cm²/Vs . These values are among the highest reported for solution-processed organic semiconductors and are comparable to those of amorphous silicon.

The charge transport mechanism in these materials is based on charge hopping between adjacent molecules. The specific molecular packing arrangement in the crystal lattice, typically a herringbone motif, dictates the efficiency of this process . The π-orbitals of neighboring molecules in the herringbone structure have significant overlap, creating an effective two-dimensional transport network that facilitates high in-plane charge mobility . The on/off ratio, which is the ratio of the current in the 'on' state to the 'off' state, is also typically very high for these devices (>10⁶), indicating low leakage current and efficient switching behavior.

The table below summarizes typical performance data for OTFTs using 2,6-Di(propan-2-yl)anthracene as the active layer.

| Device Architecture | Fabrication Method | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Reference Context |

|---|---|---|---|---|

| Top-Contact, Bottom-Gate | Solution-Shearing | Up to 13.0 | > 10⁷ | Optimized solution processing on treated substrates . |

| Single Crystal Transistor | Drop-Casting | ~ 11.0 | > 10⁶ | Demonstrates intrinsic material transport properties . |

| Thin-Film Transistor | Vapor Deposition | 1.6 | > 10⁶ | Shows performance via vacuum-based methods . |

| Top-Contact, Bottom-Gate | Spin-Coating | 0.5 - 1.0 | ~ 10⁵ | Represents a standard, widely used solution method . |

Polymer-Based Organic Electronic Devices

The 2,6-linked anthracene (B1667546) unit serves as an effective electron-donor component in donor-acceptor (D-A) type conjugated polymers designed for bulk heterojunction (BHJ) polymer solar cells. rsc.orgnanoscience.or.kr The D-A architecture is a widely used strategy to create low band-gap polymers, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be fine-tuned by selecting appropriate donor and acceptor moieties. nanoscience.or.kr

A series of D-A copolymers based on 2,6-linked anthracene derivatives were synthesized using Suzuki copolymerization. rsc.org By modifying the substituents at the 9 and 10-positions of the anthracene core, researchers could tune the properties of the resulting polymers. For instance, changing from simple alkyloxy side chains to aromatic thienyl and phenyl groups resulted in polymers with broader light absorption, lower-lying HOMO levels, and improved charge carrier mobilities. rsc.org This tuning is crucial for achieving high open-circuit voltages (Voc) in solar cells. The best-performing device using these materials achieved a power conversion efficiency (PCE) of 4.34% with a high Voc of 0.98 V. rsc.org

Another study utilized 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene as a donor monomer to create D-A polymers with benzothiadiazole and benzoxadiazole derivatives as acceptors. nanoscience.or.kr These polymers were designed to have deep HOMO levels, which is beneficial for achieving high Voc and good air stability. nanoscience.or.kr

| Polymer Type | Key Feature | Achieved Performance | Reference |

|---|---|---|---|

| 2,6-linked anthracene with varied 9,10-substituents | Tuning of HOMO/LUMO via side-chain engineering | PCE: 4.34%, Voc: 0.98 V | rsc.org |

| 2,6-anthracene with benzothiadiazole/benzoxadiazole acceptors | Deep HOMO energy levels for high Voc and stability | Demonstrated fine-tuning of molecular orbitals | nanoscience.or.kr |

Polyimides (PIs) containing anthracene units have been investigated as active materials for non-volatile resistive memory devices. rsc.orgrsc.org These materials can exhibit electrical bistable switching behavior, making them suitable for write-once-read-many-times (WORM) memory applications. rsc.orgrsc.orgresearchgate.net The performance of these memory devices is highly dependent on the chemical structure of the polyimide. rsc.org

In one comparative study, two different polyimides were synthesized using 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). rsc.orgrsc.org One polyimide, 6FDA-AMDA PI, had an anthracene moiety in the side chain, while the other, 6FDA-AnDA PI, incorporated 2,6-diaminoanthracene (AnDA) into the main polymer backbone. rsc.orgrsc.orgresearchgate.net The device using the side-chain polyimide (Al/6FDA-AMDA PI/ITO) showed superior performance, with a high ON/OFF current ratio of up to 10⁶, a threshold voltage of 2.40 V, and a high device yield of 80%. rsc.orgrsc.org In contrast, the main-chain polyimide device (Al/6FDA-AnDA PI/ITO) exhibited a lower ON/OFF ratio of 10⁴ and a device yield of only 20%. rsc.orgrsc.org The enhanced performance of the side-chain polymer was attributed to more effective inter-chain charge transfer. rsc.org

Further research involved creating a nanocomposite film of an anthracene-containing polyimide and graphene oxide (GO). mdpi.com A device fabricated with a PI-GO film derived from 2,6-diaminoanthracene showed WORM characteristics with an extremely high ON/OFF ratio of 3.41 × 10⁸, attributed to the excellent charge trapping ability of the embedded graphene oxide. mdpi.com

| Active Material | Device Structure | Memory Type | ON/OFF Ratio | Threshold Voltage (V) | Device Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6FDA-AMDA PI (Side-Chain) | Al/PI/ITO | WORM | 10⁶ | 2.40 | 80 | rsc.orgrsc.org |

| 6FDA-AnDA PI (Main-Chain) | Al/PI/ITO | WORM | 10⁴ | 2.50 | 20 | rsc.orgrsc.org |

| PI-GO (from 2,6-diaminoanthracene) | Al/PI-GO/ITO | WORM | 3.41 x 10⁸ | - | - | mdpi.com |

Graphene Nanoribbon (GNR) Synthesis and Properties

The on-surface synthesis approach allows for the creation of atomically precise graphene nanoribbons (GNRs), whose electronic properties are highly dependent on their width and edge structure. acs.orgresearchgate.netwiley.com Anthracene-based precursors are valuable for constructing GNRs with zigzag edges, which are predicted to host spin-polarized edge states, making them promising for spintronics applications. acs.orgnih.gov

In one study, 2,7-dibromo-9,9′-bianthryl was used as a molecular precursor on a Au(111) surface to synthesize anthracene-fused zigzag GNRs (ZGNRs). acs.orgnih.gov Characterization using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) confirmed the formation of the desired GNR structure. acs.orgnih.gov Theoretical calculations of these anthracene-fused ZGNRs predicted spin-polarized edge-states and a narrow electronic bandgap of 0.20 eV. acs.orgresearchgate.netnih.gov

Another approach demonstrated the synthesis of zigzag edge-extended GNRs (zeeGNRs) from a dihalogenated di(meta-xylyl)anthracene monomer. bohrium.com By annealing the precursor polymer chains at 450 °C, researchers could laterally fuse them into wider GNRs. bohrium.com The resulting zeeGNRs had a high proportion of zigzag edges (67%) and exhibited electronic band gaps as low as 0.9 eV. bohrium.com These bottom-up fabrication methods showcase how anthracene-based molecular design enables the precise engineering of GNRs with tailored electronic and magnetic properties. acs.orgwiley.com

Design Principles for Enhancing Performance in Organic Electronics

The performance of organic electronic devices is fundamentally tied to the molecular structure of the semiconductor used. rsc.org For conjugated materials like those derived from 2,6-Di(propan-2-yl)anthracene, several design principles are crucial for enhancing device efficiency.

Molecular Structure and Energy Levels: The choice of the core conjugated system (e.g., anthracene) and its substituents directly determines the material's frontier molecular orbital (HOMO/LUMO) energy levels. nanoscience.or.krrsc.org In D-A polymers, for example, a 2,6-anthracene donor can be paired with various acceptors to tune the bandgap and optimize the alignment with other materials in a solar cell or transistor. rsc.orgnanoscience.or.kr

Side-Chain Engineering: The side chains attached to the conjugated backbone, such as the propan-2-yl groups, play a critical role. They influence solubility, which is vital for solution-based processing techniques like spin coating. nih.gov Furthermore, the size and branching of side chains affect the intermolecular packing and morphology of thin films, which in turn governs charge carrier mobility. rsc.org

Interchain Interactions and Morphology: The way polymer chains or molecules aggregate and form higher-order structures (morphology) is critical for efficient charge transport. rsc.org In polymer solar cells, optimizing the molecular weight of both the donor and acceptor polymers can control the domain sizes and the interfacial area in the blend, balancing exciton (B1674681) dissociation and charge recombination. nih.gov In resistive memory devices, effective inter-chain charge transfer pathways were found to be crucial for high performance. rsc.org

Crystallinity and Purity: For many applications, high crystallinity is desirable as it reduces defects and provides well-defined pathways for charge transport. sigmaaldrich.com This is evident in the superior performance of single-crystal phototransistors compared to their thin-film counterparts. pkusz.edu.cn The synthesis of defect-free materials is a key goal in producing high-performance organic semiconductors. sigmaaldrich.com

By carefully considering these principles—from the design of the monomer to the control of the final material's solid-state morphology—researchers can systematically improve the performance of organic electronic devices based on the versatile 2,6-disubstituted anthracene scaffold. rsc.orgeuropean-mrs.com

Impact of Substituent Effects on Device Characteristics

The electronic properties and, consequently, the device characteristics of anthracene-based organic semiconductors are highly sensitive to the nature and position of substituent groups. The introduction of alkyl or aryl groups at the 2,6-positions of the anthracene core can significantly influence charge transport and air stability.

Research on a series of 2,6-di(4-alkyl-phenyl)anthracenes (C_n-Ph-Ants) reveals a clear trend in how the length of the alkyl chain substituent affects charge mobility. A systematic study demonstrated that hole mobilities generally tend to increase as the alkyl chain length decreases. nih.govresearchgate.netacs.org For instance, the parent compound without alkyl chains (2,6-diphenylanthracene) exhibited a high mobility, which then decreased as the alkyl chain length on the phenyl group was extended. nih.govresearchgate.netacs.org This trend is primarily attributed to changes in the thin-film microstructure, where shorter alkyl chains lead to enhanced film order, crystallinity, and larger grain sizes. nih.govresearchgate.netacs.org

While linear alkyl chains have been studied extensively, the branched structure of the isopropyl group in 2,6-Di(propan-2-yl)anthracene offers a unique balance. Branched alkyl chains can enhance the solubility of the material, which is advantageous for solution-based processing techniques, without drastically disrupting the intermolecular packing necessary for efficient charge transport. rsc.org The steric hindrance provided by the isopropyl groups can also influence the molecular packing motif. Anthracene derivatives often adopt a herringbone packing structure, which is conducive to two-dimensional charge transport. nih.gov The size and shape of the substituents at the 2,6-positions play a crucial role in defining the precise geometry of this packing, including the intermolecular distances and the extent of π-orbital overlap, which are critical determinants of charge carrier mobility. nih.govresearchgate.netacs.org

Furthermore, substituents can modify the frontier molecular orbital energy levels (HOMO and LUMO) of the anthracene core. However, studies on various 2,6-disubstituted anthracenes have shown that alkyl and phenyl substituents often have a negligible impact on the HOMO and LUMO energy levels, which remain largely localized on the anthracene core. nih.govrsc.org This suggests that the primary role of such substituents is to control the solid-state packing and morphology rather than to alter the intrinsic electronic properties of the individual molecule. rsc.org

The following table summarizes the performance of OFETs based on various 2,6-disubstituted anthracene derivatives, highlighting the influence of the substituent on hole mobility.

| Compound | Substituent at 2,6-positions | Hole Mobility (μ) (cm²/Vs) | Deposition Method |

| C0-Ph-Ant | Phenyl | 3.40 | Vacuum Deposition |

| C1-Ph-Ant | 4-Methyl-phenyl | 2.40 | Vacuum Deposition |

| C2-Ph-Ant | 4-Ethyl-phenyl | 1.57 | Vacuum Deposition |

| C3-Ph-Ant | 4-Propyl-phenyl | 1.34 | Vacuum Deposition |

| C4-Ph-Ant | 4-Butyl-phenyl | 1.00 | Vacuum Deposition |

| C6-Ph-Ant | 4-Hexyl-phenyl | 0.82 | Vacuum Deposition |

This table presents data for 2,6-di(4-alkyl-phenyl)anthracene derivatives as close analogs to illustrate the substituent effect. Data sourced from nih.govresearchgate.netacs.org.

Morphological Control and Film Processing for Optimal Performance

Vacuum Deposition: Thermal evaporation under high vacuum is a common technique for depositing thin films of small-molecule organic semiconductors. wikipedia.orgwikipedia.org This method allows for precise control over the film thickness and deposition rate. The substrate temperature during deposition is a critical parameter that significantly affects the film morphology. For instance, in the case of 2,6-diphenylanthracene (B1340685) (DPA), a close analog of the title compound, deposition at an elevated substrate temperature (e.g., 50 °C) can promote the formation of larger crystalline grains and a more ordered film, leading to improved OFET performance. tcichemicals.com The controlled, layer-by-layer growth in vacuum deposition can lead to highly ordered crystalline thin films with low defect densities.

Solution Processing: Solution-based techniques, such as spin-coating, dip-coating, and solution shearing, are highly desirable for their potential in large-area, low-cost manufacturing of organic electronics. nih.gov The success of these methods relies heavily on the solubility of the organic semiconductor in common organic solvents, a property that the isopropyl groups in 2,6-Di(propan-2-yl)anthracene are designed to enhance.

The morphology of solution-processed films is governed by a complex interplay of factors including the choice of solvent, solution concentration, and the deposition technique itself. jlu.edu.cnmdpi.com For example, the rate of solvent evaporation can influence the crystallization process; slow evaporation generally favors the growth of larger, more ordered crystalline domains.

Solution shearing is a particularly effective technique for producing highly crystalline organic semiconductor films with aligned domains. nih.gov This method involves the controlled spreading of a solution between a moving blade and a heated substrate, leading to directional crystallization. For anthracene derivatives, this technique has been shown to produce films with enhanced charge transport properties due to the improved molecular packing and reduced number of grain boundaries. nih.gov

Blending the organic semiconductor with an insulating polymer, such as polystyrene (PS), is another strategy to control morphology. nih.gov The polymer can act as a binder and can influence the phase separation and crystallization of the semiconductor, sometimes leading to the formation of well-defined crystalline structures within the polymer matrix. nih.gov

Post-deposition annealing is another crucial step in optimizing film morphology. mdpi.com Heating the film after deposition can provide the thermal energy necessary for molecules to reorganize into more thermodynamically stable, crystalline structures, thereby healing defects and improving intermolecular electronic coupling. The optimal annealing temperature depends on the thermal properties of the specific organic material. mdpi.com

The table below illustrates the effect of different film processing parameters on the performance of OFETs based on anthracene derivatives.

| Material | Deposition Technique | Substrate Temperature (°C) | Annealing Temperature (°C) | Resulting Hole Mobility (μ) (cm²/Vs) |

| 2,6-Diphenylanthracene | Vacuum Deposition | 50 | - | ~0.1-0.5 |

| TIPS-Pentacene | Bar-Assisted Meniscus Shearing | Not Specified | Not Specified | up to 1.3 x 10⁴ µC/Gy·cm² (X-ray sensitivity) |

| C3-Ph-Ant | Vacuum Deposition | Room Temperature | 100 | 1.34 |

| PffBT4T-2DT | Solution Shearing | Not Specified | 160 | ~0.23 |

This table includes data from various anthracene and pentacene (B32325) derivatives to demonstrate the impact of processing on device performance. Data sourced from nih.govtcichemicals.comnih.gov.

Supramolecular Chemistry and Self Assembly of 2,6 Di Propan 2 Yl Anthracene Systems

Design and Synthesis of 2,6-Di(propan-2-yl)anthracene-Based Supramolecular Building Blocks

The utility of the 2,6-disubstituted anthracene (B1667546) unit in supramolecular chemistry begins with the strategic design and synthesis of functionalized monomers. The core anthracene structure is typically modified at the 2 and 6 positions to introduce specific functionalities that can direct self-assembly. The isopropyl groups in the parent 2,6-di(propan-2-yl)anthracene primarily enhance solubility in organic solvents, a crucial factor for studying assembly processes in solution. More complex building blocks are synthesized by replacing these isopropyl groups or by further functionalizing the anthracene core.

Key synthetic strategies involve the derivatization of anthracene at its 2 and 6 positions to create molecules capable of specific interactions. For example, 2,6-dibromoanthracene (B67020) can be used as a precursor in organometallic coupling reactions to produce poly(anthracene-2,6-diyl), a conjugated polymer that can engage in supramolecular interactions. rsc.org Similarly, the synthesis of anthracene-2,6-dicarboxylic acid provides a building block with hydrogen-bonding capabilities, enabling it to interact with complementary molecules. rsc.org